molecular formula C11H24OSi B14270546 tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane CAS No. 128950-62-9

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane

Cat. No.: B14270546
CAS No.: 128950-62-9
M. Wt: 200.39 g/mol
InChI Key: RFWWMSABGPBSLQ-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a pent-1-en-3-yloxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silanol with pent-1-en-3-ol in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also emphasizes the use of cost-effective and environmentally friendly catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The pent-1-en-3-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for alcohols and amines in organic synthesis, allowing for selective reactions at other functional groups.

Biology and Medicine

In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.

Industry

In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties contribute to the durability and performance of these materials.

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong Si-O or Si-C bonds, which are resistant to hydrolysis and oxidation. This stability makes it an effective protecting group and surface modifier. The molecular targets and pathways involved include interactions with hydroxyl and amino groups on biomolecules and surfaces.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilanol: Similar structure but lacks the pent-1-en-3-yloxy group.

    tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of a pent-1-en-3-yloxy group.

    tert-Butyldimethylsilyl chloride: Contains a chloride group instead of the pent-1-en-3-yloxy group.

Uniqueness

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is unique due to the presence of the pent-1-en-3-yloxy group, which imparts specific reactivity and properties. This group allows for selective functionalization and modification of surfaces, making it valuable in applications where precise control over surface chemistry is required.

Properties

CAS No.

128950-62-9

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

tert-butyl-dimethyl-pent-1-en-3-yloxysilane

InChI

InChI=1S/C11H24OSi/c1-8-10(9-2)12-13(6,7)11(3,4)5/h8,10H,1,9H2,2-7H3

InChI Key

RFWWMSABGPBSLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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